4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7749-52-2 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4,6-dimethyl-2-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C11H17N3/c1-9-8-10(2)13-11(12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 |
InChI Key |
XJQPPLAWWUNMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4,6 Dimethyl 2 Piperidin 1 Yl Pyrimidine and Analogues
Established Synthetic Pathways
The synthesis of 2-amino-substituted pyrimidines, such as 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine, is well-documented, employing classical and contemporary organic chemistry techniques. These methods offer flexibility in starting materials and reaction conditions, allowing for the generation of a diverse library of analogues.
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. thieme-connect.de This approach relies on the inherent electron-deficient nature of the pyrimidine (B1678525) ring, which facilitates the displacement of a suitable leaving group, typically a halogen, by a nucleophile. thieme-connect.destackexchange.com The positions most susceptible to nucleophilic attack are C2, C4, and C6, with C4 generally being the most reactive in dihalopyrimidines. stackexchange.com
The most direct route to this compound involves the reaction of a 2-halo-4,6-dimethylpyrimidine with piperidine (B6355638). 2-Chloro-4,6-dimethylpyrimidine (B132427) is a common and commercially available starting material for this purpose. chemicalbook.comrsc.orgresearchgate.net The reaction proceeds via a classic SNAr mechanism where the nitrogen atom of the piperidine ring acts as the nucleophile, attacking the C2 position of the pyrimidine ring and displacing the chloride ion. researchgate.net
This method is highly efficient, as demonstrated by the synthesis of the closely related compound, 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine. In this synthesis, 2-chloro-4,6-dimethylpyrimidine is treated with piperazine (B1678402) in the presence of a base like potassium carbonate to yield the product in high yields (96%). chemicalbook.com A similar outcome is expected for the reaction with piperidine. The general reaction is versatile and can be applied to a wide range of primary and secondary amines to produce various 2-aminopyrimidine (B69317) derivatives. researchgate.net
| Starting Material | Nucleophile | Base | Solvent System | Conditions | Product | Yield | Reference |
| 2-Chloro-4,6-dimethylpyrimidine | Piperazine | K₂CO₃ | Tetrahydrofuran / Water | Room Temp, 24h | 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine | 96% | chemicalbook.com |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | None | Ethanol (B145695) | 160 °C, 10 min (MW) | 2-Anilino-4,6-dimethylpyrimidines | 51-98% | researchgate.net |
Traditional heating methods for SNAr reactions on pyrimidine cores can require harsh conditions and long reaction times. researchgate.net To overcome these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. tsijournals.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by promoting efficient and uniform heating. rsc.orgnih.gov
For the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine, microwave irradiation at 160°C in ethanol for just 10 minutes provided excellent yields. rsc.orgresearchgate.net This demonstrates the efficacy of microwaves in accelerating the nucleophilic substitution process compared to conventional heating. researchgate.net Similar microwave-assisted protocols have been successfully applied to introduce piperidine moieties onto other heterocyclic cores, such as quinolines, often in high-yield and short reaction times (e.g., 3-5 minutes). mdpi.comnih.gov The use of solvents like polyethylene (B3416737) glycol (PEG) or solvent-free conditions can further enhance the efficiency and green credentials of these syntheses. researchgate.netmdpi.com
| Method | Heating | Temperature | Time | Key Advantages | Reference |
| Conventional | Oil Bath | Reflux | 0.5 - 2 h | Simple setup | mdpi.com |
| Microwave-Assisted | Microwave | 160 °C | 3 - 10 min | Rapid reaction, higher yields, improved efficiency | researchgate.netmdpi.com |
An alternative to modifying a pre-existing pyrimidine ring is to construct it from acyclic precursors. The most common and direct method for synthesizing the 4,6-dimethylpyrimidine (B31164) core is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). mdpi.comgoogle.com
To form the 4,6-dimethylpyrimidine skeleton, acetylacetone (B45752) (2,4-pentanedione) is the ideal 1,3-dicarbonyl precursor. google.comgoogle.com For the synthesis of this compound, the corresponding N-piperidinylguanidine would be reacted with acetylacetone. This cyclization is typically catalyzed by an acid or a base. google.com For instance, the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine is achieved by reacting urea with acetylacetone in an alcoholic solvent using sulfuric acid as a catalyst, with yields exceeding 90%. google.com A similar strategy using a suitably substituted guanidine derivative would directly yield the target compound. google.com These cyclization reactions provide a powerful and convergent approach to the pyrimidine ring system. mdpi.comrsc.org
Modern synthetic chemistry offers sophisticated methods for forming carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. rsc.org These techniques are valuable for introducing amine moieties like piperidine onto heterocyclic systems.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl or heteroaryl halides/triflates and amines. nbu.ac.in This method can be applied to the synthesis of this compound by coupling 2-chloro- or 2-bromo-4,6-dimethylpyrimidine (B102251) with piperidine.
The reaction typically requires a palladium catalyst (e.g., Pd(dba)₂), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOt-Bu). nbu.ac.inresearchgate.net While the direct SNAr reaction is often efficient for activated substrates like 2-chloropyrimidine, the Buchwald-Hartwig amination provides a valuable alternative, especially for less reactive substrates or when milder conditions are required. nbu.ac.in This methodology has been successfully used for the amination of a wide variety of aryl chlorides with piperidine, demonstrating its broad applicability. researchgate.net Furthermore, palladium catalysis can enable other transformations, such as the remote C-H functionalization of 2-aminopyrimidines, offering advanced routes to complex analogues. rsc.org
Coupling Reactions for Piperidine Moiety Introduction to Heterocyclic Cores
Amidation-Based Linkage Formations
The formation of the bond between the pyrimidine ring and the piperidine moiety is a critical step in the synthesis of the title compound. While direct amidation is one possible route, a common and effective strategy involves the use of amidine intermediates in cyclization reactions to construct the pyrimidine ring itself. Substituted amidines are valuable precursors for creating various heterocyclic compounds, including pyrimidines. mdpi.comresearchgate.net
One prevalent method is the [3+3] cyclic condensation. For example, substituted chalconated coumarins can react with acetamidine (B91507) hydrochloride in DMF. This process benefits from microwave irradiation, which can lead to improved yields and significantly shorter reaction times compared to conventional heating methods. mdpi.com Another approach involves the reaction of amidines with malononitrile (B47326) dimers, catalyzed by piperidine in DMF, to yield 6-aminopyrimidine compounds. The electronic properties of substituents on the amidine's aryl groups can influence the reaction yield, with electron-donating groups generally providing higher yields than electron-withdrawing groups. mdpi.com
| Reactants | Catalyst/Reagent | Conditions | Product Type | Ref |
| Chalconated Coumarins, Acetamidine | - | DMF, MW Irradiation | Pyrimidinyl-chromen-2-ones | mdpi.com |
| Amidines, Malononitrile Dimer | Piperidine | DMF | 6-Aminopyrimidines | mdpi.com |
| Bromoenones, Amidines | - | Mild Conditions | Trifluoromethylated Pyrimidines | mdpi.com |
Advanced Synthetic Techniques and Derivative Preparation
To access a broader range of structurally diverse and complex analogues, advanced synthetic methods are employed. These techniques allow for the introduction of specific functional groups and the control of stereochemistry.
Thiosulfoesters incorporating a pyrimidine fragment can be synthesized through various routes. One approach involves the chlorosulfonation of pyrimidine derivatives, such as 2-amino-6-methylpyrimidin-4-ol, using an excess of chlorosulfonic acid. baltijapublishing.lv This process can be challenging as the resulting sulfochlorides may be thermally unstable at room temperature. baltijapublishing.lv
An alternative and more successful method utilizes 5-bromomethyl-2-methylpyrimidine-4-amine dibromohydrate as an alkylating agent. This starting material, an intermediate in vitamin B1 production, can be reacted with potassium or sodium salts of various thiosulfonic acids to yield the desired thiosulfoesters with a pyrimidine moiety. baltijapublishing.lv
| Starting Material | Key Reagent | Product | Significance | Ref |
| 2-amino-6-methylpyrimidin-4-ol | Chlorosulfonic acid | Pyrimidine sulfonic acid (intermediate for sulfochloride) | Forms intermediate for thiosulfoesters, but sulfochloride is unstable. | baltijapublishing.lv |
| 5-bromomethyl-2-methylpyrimidine-4-amine dibromohydrate | Potassium/sodium salts of thiosulfonic acids | Thiosulfoesters with a pyrimidine moiety | Provides a stable and effective route to the target compounds. | baltijapublishing.lv |
Controlling the stereochemistry of substituents on the piperidine ring is crucial for developing specific analogues. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have emerged as a powerful tool for the site-selective and stereoselective functionalization of piperidines. nih.govnih.gov The selectivity of these reactions can be finely tuned by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov
For instance, the C-2 functionalization of N-Boc-piperidine can be achieved using the catalyst Rh₂(R-TCPTAD)₄, while N-brosyl-piperidine functionalization is directed to the same position with high diastereoselectivity using Rh₂(R-TPPTTL)₄. nih.govnih.gov In contrast, employing N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ directs the C-H functionalization to the C-4 position. nih.gov For C-3 substituted analogues, an indirect approach involving the cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening is effective. nih.govnih.gov
| Piperidine Substrate | Catalyst | Position Functionalized | Stereoselectivity | Ref |
| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2 | Variable | nih.govnih.gov |
| N-Bs-piperidine | Rh₂(R-TPPTTL)₄ | C2 | High diastereoselectivity (29->30:1 d.r.) | nih.gov |
| N-α-oxoarylacetyl-piperidines | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Not specified | nih.gov |
| N-Boc-tetrahydropyridine | Dirhodium catalyst | C3 (via cyclopropanation) | Regio- and stereoselective | nih.govnih.gov |
Photochemical reactions offer unique pathways to complex molecular architectures that can be difficult to access through traditional thermal methods. An intramolecular [2+2]-photocyclization provides a key step for a synthetic strategy to produce fused bicyclic piperidines. researchgate.net This light-induced cycloaddition can be performed on a gram scale, demonstrating its potential for larger-scale synthesis. researchgate.net The resulting bicyclic piperidinones can be readily converted into the corresponding bicyclic piperidines by reduction. researchgate.net This photochemical approach allows for the creation of novel chemical structures that can be considered elongated analogues of 3-substituted piperidines. researchgate.net
Synthesis of Related Pyrimidine-Piperidine Chemical Architectures
The fusion of the pyrimidine-piperidine scaffold with other heterocyclic systems, such as thiophene (B33073), leads to hybrid molecules with potentially novel properties.
The synthesis of thienopyrimidine derivatives often begins with the construction of the thienopyrimidine core, followed by the introduction of the piperidine substituent. A common starting material is 2,4-dichlorothieno[3,2-d]pyrimidine. nih.gov This compound can undergo a nucleophilic substitution reaction with tert-butyl 4-aminopiperidine-1-carboxylate. Subsequent removal of the tert-butyloxy carbonyl (Boc) protecting group under acidic conditions, for example with trifluoroacetic acid (TFA), yields the piperidine-substituted thienopyrimidine core, which can be further functionalized. nih.gov
The synthesis generally involves building the pyrimidine or thiophene ring first, often leading to a thienopyrimidin-4-one intermediate that allows for further modification at the 4-position. nih.gov For example, 2-amino-3-ethoxycarbonyl-thiophenes are versatile starting materials that can react with formamide (B127407) under reflux to produce thieno[2,3-d]pyrimidin-4-ones. mdpi.com
| Starting Material | Reagents | Key Steps | Product | Ref |
| 2,4-dichlorothieno[3,2-d]pyrimidine | 1. 4-hydroxy-3,5-dimethylbenzonitrile, K₂CO₃, DMF2. tert-butyl 4-aminopiperidine-1-carboxylate3. TFA, DCM | 1. Nucleophilic substitution2. Second nucleophilic substitution3. Boc deprotection | 4-((1H-thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl derivatives | nih.gov |
| 2-amino-3-ethoxycarbonyl-thiophenes | Formamide | Reflux | Thieno[2,3-d]pyrimidin-4-ones | mdpi.com |
Synthetic Routes to Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives
The pyrimido[4,5-d]pyrimidine core, a fused bicyclic heterocycle, is a prominent scaffold in various biologically active compounds. Its synthesis is often achieved through the construction of a second pyrimidine ring onto a pre-existing one. While direct synthetic routes originating from this compound are not extensively documented, numerous methods utilize structurally related aminopyrimidine derivatives as key starting materials.
One of the most prevalent strategies is the multicomponent reaction (MCR), which allows for the efficient assembly of the bicyclic system in a single step from three or more reactants. A notable example is the Biginelli-type reaction. In this approach, a 2-aminopyrimidine can be condensed with an aldehyde and a β-dicarbonyl compound, such as barbituric acid or thiobarbituric acid, to yield tetrahydropyrimido[4,5-d]pyrimidine-diones. Various catalysts, including ceric ammonium (B1175870) nitrate (B79036) (CAN) or Lewis acids, can be employed to facilitate this transformation, often in environmentally benign solvents like water or under solvent-free conditions.
Another widely used set of precursors are 6-aminouracil (B15529) derivatives. These compounds can react with aldehydes and primary amines in a double Mannich-type reaction to form the fused pyrimidine system. Similarly, 6-aminopyrimidines can undergo cyclocondensation with various reagents. For instance, reaction with isocyanates leads to the formation of urea intermediates, which can then be cyclized under basic conditions to afford pyrimido[4,5-d]pyrimidines. Furthermore, o-aminopyrimidine aldehydes and ketones serve as versatile precursors for building the second fused ring through reactions with reagents like phenylacetic anhydride (B1165640) followed by base-mediated cyclization.
These methods highlight the versatility of the aminopyrimidine scaffold in constructing the more complex pyrimido[4,5-d]pyrimidine framework. The choice of substituents on the starting pyrimidine, the aldehyde, and other components allows for the generation of a diverse library of derivatives.
Table 1: Selected Synthetic Methodologies for Pyrimido[4,5-d]pyrimidine Derivatives from Aminopyrimidine Analogues
| Reaction Type | Starting Pyrimidine | Other Key Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Biginelli-type Reaction | 2-Aminopyrimidine | Aryl aldehydes, Barbituric acid | Ceric Ammonium Nitrate (CAN) / Reflux in water | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-diones |
| Multicomponent Reaction | 6-Amino-1,3-dimethyluracil | Aromatic aldehydes, Urea | Acetic acid / Microwave irradiation | Tetrahydropyrimido[4,5-d]pyrimidine-triones |
| Double Mannich Reaction | 6-Aminouracil derivatives | Formaldehyde, Primary amines | Ethanol, Room temperature | Tetrahydropyrimido[4,5-d]pyrimidines |
| Cyclocondensation | o-Aminopyrimidine ketones | Phenyl isocyanate, then MeONa | Phenyl isocyanate, Toluene; then MeONa | Pyrimido[4,5-d]pyrimidines with exocyclic methylene |
| Two-step Synthesis | Substituted 4-aminopyrimidines | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat | N,7-Disubstituted-pyrimido[4,5-d]pyrimidin-4-amines |
Synthesis of Triazine-Piperidine Systems
The synthesis of triazine-piperidine systems typically does not start from a pyrimidine precursor. Pyrimidines and 1,3,5-triazines (s-triazines) are distinct classes of six-membered nitrogen-containing heterocycles, and a synthetic transformation from the former to the latter is not a conventional chemical pathway. The established and overwhelmingly predominant method for synthesizing substituted triazines, including those bearing piperidine moieties, begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.
Cyanuric chloride is an inexpensive and highly reactive building block. Its three chlorine atoms can be sequentially replaced by various nucleophiles in a controlled, stepwise manner, a property that is central to its synthetic utility. researchgate.netfrontiersin.org The reactivity of the chlorine atoms decreases with each substitution, allowing for selective reactions by controlling the temperature. researchgate.netnih.govresearchgate.net
The synthesis of a triazine-piperidine system generally follows these steps:
First Substitution: The first chlorine atom is the most reactive and can be substituted by a nucleophile (e.g., an amine, alcohol, or thiol) at a low temperature, typically around 0°C. frontiersin.orgnih.gov
Second Substitution: The second chlorine atom is less reactive and requires a higher temperature, often room temperature, for substitution with a second nucleophile, such as piperidine. frontiersin.orgnih.gov
Third Substitution: The final chlorine atom is the least reactive and requires elevated temperatures (e.g., reflux) to be displaced by a third nucleophile. researchgate.net
This temperature-controlled, stepwise nucleophilic aromatic substitution allows for the precise construction of unsymmetrically substituted triazines. nih.gov To synthesize a simple piperidine-substituted triazine, piperidine can be used as the nucleophile in one of these steps. For example, to create a 2,4-disubstituted-6-(piperidin-1-yl)-1,3,5-triazine, cyanuric chloride would first be reacted with two equivalents of another nucleophile, or sequentially with two different nucleophiles, followed by a final reaction with piperidine at an elevated temperature.
Table 2: General Stepwise Synthesis of Substituted Piperidine-Triazines from Cyanuric Chloride
| Step | Reactant 1 | Reactant 2 (Nucleophile) | Typical Temperature | Intermediate/Product |
|---|---|---|---|---|
| 1 | 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | Nucleophile A (e.g., R¹-NH₂) | 0-5 °C | 2-Substituted-4,6-dichloro-1,3,5-triazine |
| 2 | 2-Substituted-4,6-dichloro-1,3,5-triazine | Piperidine | Room Temperature | 2-Substituted-4-(piperidin-1-yl)-6-chloro-1,3,5-triazine |
| 3 | 2-Substituted-4-(piperidin-1-yl)-6-chloro-1,3,5-triazine | Nucleophile B (e.g., R²-OH) | > 50 °C / Reflux | 2,4-Disubstituted-6-(piperidin-1-yl)-1,3,5-triazine |
Iii. Chemical Reactivity and Transformation Studies of 4,6 Dimethyl 2 Piperidin 1 Yl Pyrimidine
Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic substitution and susceptible to nucleophilic attack. jocpr.com However, the substitution pattern of 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine modifies this intrinsic reactivity.
Electrophilic Substitution: The presence of two electron-donating methyl groups at positions 4 and 6, along with the electron-donating piperidinyl group at position 2, increases the electron density of the pyrimidine ring, making it more amenable to electrophilic attack than unsubstituted pyrimidine. jocpr.com The most probable site for electrophilic substitution is the C-5 position, which is sterically accessible and electronically activated by the adjacent methyl groups. jocpr.com
Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on the pyrimidine core typically requires the presence of a good leaving group, such as a halogen or a sulfonyl group. researchgate.net Since this compound lacks such a group on its core, direct SNAr reactions are not expected under standard conditions. However, addition-elimination pathways with potent nucleophiles could potentially occur under more forceful conditions. nih.gov Studies on related dichloropyrimidine systems demonstrate that the positions on the pyrimidine ring can be selectively targeted by various nucleophiles, highlighting the importance of leaving groups in facilitating these transformations. researchgate.net
Oxidation and Reduction Transformations of Functional Groups
The functional groups attached to the pyrimidine core can undergo various oxidation and reduction reactions.
Oxidation: The pyrimidine ring itself is relatively stable to oxidation, but the substituent methyl groups could potentially be oxidized to carboxylic acid functionalities using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The nitrogen atoms of the pyrimidine ring can be converted to N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: The electron-deficient pyrimidine ring can undergo reduction, although this can be challenging. Catalytic hydrogenation is a method used for the reduction of similar heterocyclic systems. uni-bayreuth.de For instance, the reduction of dinitrobenzimidazoles has been accomplished using hydrogen gas with a palladium on carbon (Pd/C) catalyst. uni-bayreuth.de Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) have also been noted for reducing pyrimidine rings in related compounds.
A summary of potential oxidation and reduction reactions is presented in the table below.
| Transformation | Reagent Example(s) | Potential Product(s) |
| Methyl Group Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic acid derivatives |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Pyrimidine N-oxides |
| Ring Reduction | H₂ / Pd/C, NaBH₄, LiAlH₄ | Reduced pyrimidine derivatives |
Cyclization Reactions Leading to Fused Ring Systems
The synthesis of fused-ring systems from pyrimidine precursors is a common strategy for creating complex heterocyclic structures. nih.gov For this compound, cyclization reactions would likely involve the activation and subsequent reaction of the methyl groups.
These reactions often proceed by condensation of a functionalized pyrimidine with a bifunctional reagent. For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting 6-aminopyrimidines with 1,3-dicarbonyl compounds, where the amino group and the C-5 position of the pyrimidine participate in the formation of the new fused ring. jocpr.com Although the target compound lacks an amino group at the 6-position, analogous strategies could be envisioned where the methyl groups are first functionalized (e.g., halogenated or oxidized) to facilitate condensation and subsequent intramolecular cyclization to form novel bi- or tricyclic systems. researchgate.netmdpi.com The formation of pyrimido[1,6-a]pyrimidine scaffolds often involves intramolecular cyclization steps following an initial nucleophilic substitution. nih.gov
Interaction Studies with Various Nucleophilic Reagents
While direct nucleophilic substitution on the unsubstituted pyrimidine core is unlikely, the compound can interact with nucleophiles in other ways. Research on related 1,3,4-oxadiazole-2(3H)-thiones bearing a 4,6-dimethyl-2-pyrimidinyl substituent shows that reactions with N-nucleophiles like butylamine, piperidine (B6355638), and hydrazine (B178648) can lead to ring-opening of the oxadiazole, followed by recyclization to form triazolethiones. researchgate.net This suggests that under certain conditions, strong nucleophiles could potentially induce ring transformations even in a stable system.
The interaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with glycine (B1666218) esters has been shown to yield cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, demonstrating how nucleophilic attack can initiate a cascade of reactions leading to fused systems. nuph.edu.ua While the electronic and steric properties of this compound are different, these studies highlight the potential for complex transformations initiated by nucleophilic reagents. nuph.edu.ua
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), the connectivity and spatial arrangement of atoms can be deduced.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum for 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine would be expected to show distinct signals corresponding to each unique proton environment. The anticipated signals would include:
A singlet for the lone proton on the pyrimidine (B1678525) ring.
A singlet for the six protons of the two equivalent methyl groups attached to the pyrimidine ring.
Multiplets for the protons of the piperidine (B6355638) ring, likely corresponding to the α, β, and γ positions relative to the nitrogen atom.
The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be critical for definitive assignment.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For this compound, distinct peaks would be expected for:
The carbon atoms of the pyrimidine ring, with different shifts for the substituted and unsubstituted positions.
The carbon atoms of the two methyl groups.
The carbon atoms of the piperidine ring.
The chemical shift of each carbon signal would confirm the types of carbon atoms present (e.g., aromatic, aliphatic, attached to nitrogen).
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for:
C-H stretching and bending vibrations from the methyl and piperidine aliphatic groups.
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
C-N stretching vibrations for the bond connecting the piperidine ring to the pyrimidine ring.
Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Confirmation and Purity
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and formula.
Mass Spectrometry (MS) would show a molecular ion peak (M+) corresponding to the exact mass of the compound.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to assess the purity of the compound and confirm its molecular weight in a mixture.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis and Method Development
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound. This technique is often used for quantitative analysis. The UV-Vis spectrum of this compound would show one or more absorption maxima (λmax) corresponding to electronic transitions within the pyrimidine chromophore. This data is fundamental for developing analytical methods to determine the concentration of the compound in solution.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as crystal packing.
Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)
A detailed analysis of the piperidine ring's conformation in this compound would require specific spectroscopic or crystallographic data. Such data would confirm the preferred conformation (typically a chair form) and provide precise torsional angles.
Analysis of Intramolecular C-H⋯N Contacts and Hydrogen Bonding Networks
The identification and characterization of intramolecular C-H⋯N contacts and other potential hydrogen bonds are contingent on the determination of the compound's three-dimensional structure. This would involve mapping the distances and angles between potential hydrogen bond donors and acceptors within the molecule.
Intermolecular Packing and π-π Stacking Interactions
Understanding the intermolecular packing and the presence or absence of π-π stacking interactions is crucial for comprehending the solid-state properties of the compound. This analysis requires crystallographic data that details how individual molecules of this compound arrange themselves in a crystal lattice.
Further research and publication of the crystal structure or in-depth spectroscopic analysis of this compound are necessary to provide the scientifically accurate and detailed information required for the requested article.
V. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. ijcce.ac.irsemanticscholar.org DFT methods are employed to optimize the three-dimensional structure of pyrimidine (B1678525) derivatives, providing accurate information on bond lengths, bond angles, and charge distributions. semanticscholar.org
One of the key applications of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov For instance, in studies of various pyrimidine derivatives, these calculations have helped to correlate electronic structure with observed biological activity. ijcce.ac.ir
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with biological targets, such as receptor binding sites or enzyme active sites. semanticscholar.org
Table 1: Key Parameters from DFT Calculations for Pyrimidine Derivatives
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to reactivity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Helps in understanding electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Predicts sites for nucleophilic and electrophilic attack. |
Note: This table represents typical parameters derived from DFT studies on pyrimidine derivatives.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide insight into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and explore the potential energy surface of a compound like 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine. researchgate.net
These simulations are particularly useful for understanding the flexibility of the piperidine (B6355638) and pyrimidine rings and the rotational freedom around the bond connecting them. By simulating the molecule in an explicit solvent environment (e.g., water), a more biologically relevant understanding of its conformational preferences can be achieved. researchgate.net Information gathered from MD simulations can reveal the most stable, low-energy conformations that the molecule is likely to adopt, which is critical for understanding how it might fit into a protein's binding pocket. nih.gov
MD simulations are also essential for studying the stability of a ligand-protein complex after a docking procedure. By running a simulation of the docked complex, researchers can assess the stability of the predicted binding pose and analyze the persistence of key intermolecular interactions, such as hydrogen bonds, over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
QSAR studies on pyrimidine and piperidine derivatives have been conducted to develop predictive models for various biological activities, including anticancer and enzyme inhibition profiles. nih.govresearchgate.net These models are typically built using statistical methods such as Multiple Linear Regression (MLR) and more advanced machine learning techniques like Support Vector Machines (SVM). nih.gov
The process involves creating a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. A training set of these compounds is used to derive the QSAR equation, which is then validated using an external test set of compounds not included in the model-building process. A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. imist.ma
Table 2: Example of Statistical Parameters for a QSAR Model of Pyrimidine Derivatives
| Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | > 0.8 | Indicates the goodness of fit of the model for the training set. |
| Q² (Cross-validated R²) | > 0.6 | Measures the internal predictive ability of the model (leave-one-out). |
| R²_pred (External Validation) | > 0.6 | Measures the predictive power of the model on an external test set. |
| F-statistic | High value | Indicates the statistical significance of the regression model. |
| RMSE (Root Mean Square Error) | Low value | Represents the standard deviation of the prediction errors. |
Note: The values are representative of a statistically robust QSAR model.
A critical aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov
By analyzing the derived QSAR equation, researchers can determine whether, for example, increasing hydrophobicity or adding a hydrogen bond donor at a specific position is likely to enhance the activity of the pyrimidine scaffold. This provides invaluable insights for the rational design of more potent compounds. For instance, a QSAR study on pyridopyrimidine derivatives identified binding energy and hydrophobicity as key contributors to their inhibitory activity. nih.gov
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net
For a compound like this compound, molecular docking can be used to predict its binding mode within the active site of a specific protein target. remedypublications.comnih.gov The process involves generating a multitude of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com
The results of a docking study provide a detailed 3D model of the ligand-receptor complex, which can reveal key intermolecular interactions such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often a major driving force for binding.
Electrostatic interactions: Involving charged or polar groups.
Pi-pi stacking: Interactions between aromatic rings.
Energetic analyses, resulting in a docking score or an estimated binding energy (e.g., in kcal/mol), are used to rank different ligands or different binding poses of the same ligand. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These predictions help identify the most promising compounds for further experimental testing. mdpi.com
Table 3: Interacting Amino Acid Residues and Binding Energies for Docked Pyrimidine Derivatives
| Compound ID | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Pyrimidine Derivative 4c | Cyclin-dependent kinase 2 | THR 165, GLU 12, LYS 33 | -7.9 nih.gov |
| Pyrimidine Derivative 4a | Cyclin-dependent kinase 2 | (Not specified) | -7.7 nih.gov |
| Pyrimidine Derivative 4h | Cyclin-dependent kinase 2 | (Not specified) | -7.5 nih.gov |
| Pyrimidine Derivative 4b | Cyclin-dependent kinase 2 | (Not specified) | -7.4 nih.gov |
Note: This table presents example data from a molecular docking study on pyrimidine derivatives to illustrate the type of information obtained. nih.gov
Identification and Characterization of Key Amino Acid Residues Involved in Binding
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the binding interactions of structurally related pyrimidine derivatives have been computationally investigated to identify key amino acid residues within the active sites of various biological targets. These studies provide valuable insights into the potential binding modes of this compound.
Computational docking simulations of various aminopyrimidine derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in ligand-protein recognition. For instance, in studies of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, key interactions were observed with specific amino acid residues. The nitrogen atom of a piperazine (B1678402) substituent was found to form hydrogen bonds with the crucial residue Glu413 and with Tyr468. nih.govnih.gov Additionally, hydrophobic interactions with Leu361 were identified as significant for binding. nih.gov
In the context of dual-target inhibitors of BRD4 and PLK1, molecular docking of aminopyrimidine-2,4-diones revealed hydrogen bond formation with Asn140. nih.gov The pyrimidine core was observed to be situated between Tyr97 and Pro82, engaging in hydrophobic interactions. nih.gov For some derivatives, a hydrogen bond with Cys136 compensated for the lack of interaction with Asn140. nih.gov These findings underscore the versatile binding capabilities of the aminopyrimidine scaffold, which can adapt to different active site environments through a combination of directed hydrogen bonds and broader hydrophobic contacts.
The following interactive table summarizes key amino acid residues identified in binding studies of various pyrimidine derivatives, which could be relevant for predicting the interactions of this compound.
| Target Protein Class | Key Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Kinases (e.g., BRD4/PLK1) | Asn140, Cys136 | Hydrogen Bond | nih.gov |
| Kinases (e.g., BRD4/PLK1) | Tyr97, Pro82 | Hydrophobic Interaction | nih.gov |
| Hydrolases (e.g., β-glucuronidase) | Glu413, Tyr468, Tyr472 | Hydrogen Bond | nih.govnih.gov |
| Hydrolases (e.g., β-glucuronidase) | Leu361 | Hydrophobic Interaction | nih.gov |
Tautomerism and Isomeric Equilibrium Studies
The phenomenon of tautomerism is a significant consideration in the study of heterocyclic compounds like this compound. Tautomers are isomers of a compound that readily interconvert, and their equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents. For 2-aminopyrimidine derivatives, the principal tautomeric equilibrium is between the amino and imino forms.
Theoretical studies on related systems, such as 2-aminopyridine, have shown the existence of an equilibrium mixture of two tautomers in various phases. nih.gov In the gas phase, the monomeric forms are predominant. nih.gov For 2-hydrazino-4,6-dimethylpyrimidine, experimental studies using 15N NMR have indicated that the amino tautomer is the predominant form in a DMSO solution. rsc.org This suggests that the exocyclic nitrogen is more likely to exist as an amino group rather than an imino group.
Furthermore, computational studies on 2-pyrimidinethiol have demonstrated that the thione form is more stable in an aqueous medium, while the thiol form is more stable in the gas phase. nih.gov The tautomerization process can be facilitated by water molecules, which act as a catalyst for proton transfer. nih.govresearchgate.net The nature of substituents on the pyrimidine ring can also influence the tautomeric equilibrium. Electron-donating groups tend to shift the equilibrium towards one tautomer, while electron-withdrawing groups can favor the other.
Given these precedents, it is plausible that this compound exists primarily in the amino tautomeric form, where the double bond is within the pyrimidine ring and the piperidinyl group is attached via a single bond to the exocyclic nitrogen. However, the potential for an imino tautomer, where a double bond is formed between the pyrimidine ring and the exocyclic nitrogen, cannot be entirely discounted and may exist in equilibrium, with the position of the equilibrium being solvent-dependent.
Theoretical Programs for Activity Prediction
The prediction of biological activity for novel compounds is a cornerstone of modern drug discovery and is heavily reliant on a variety of computational tools and methodologies. For pyrimidine derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used approach. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Several theoretical programs are employed to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Software such as DRAGON and VolSurf+ are utilized to generate these descriptors, which can then be used to build predictive models. researchgate.net The modeling itself is often performed using statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN). nih.govtandfonline.com These models have been successfully applied to predict the activity of pyrimidine derivatives against various targets, including VEGFR-2 and JAK3. nih.govtandfonline.com
Another powerful tool for activity prediction is the Prediction of Activity Spectra for Substances (PASS) algorithm. genexplain.comresearchgate.net PASS predicts a wide range of biological activities for a given chemical structure based on a training set of known active compounds. genexplain.com The output is a list of potential activities with associated probabilities of being active (Pa) or inactive (Pi). genexplain.com More recently, web-based platforms and mobile applications like MolPredictX have emerged, providing accessible tools for predicting biological activities using pre-built QSAR models. bio.toolsnih.gov For virtual screening and molecular docking studies, which predict the binding affinity and mode of a ligand to a biological target, software like PyRx is commonly used. sourceforge.io
The following table provides an overview of some theoretical programs and methodologies used for the activity prediction of chemical compounds, including pyrimidine derivatives.
| Program/Methodology | Function | Application in Pyrimidine Research |
|---|---|---|
| DRAGON | Calculation of molecular descriptors | Used in QSAR studies of halogenated pyrimidine derivatives. benthamdirect.com |
| VolSurf+ | Calculation of molecular descriptors | Applied in QSAR modeling of pyrimidine derivatives for larvicidal activity. researchgate.net |
| Multiple Linear Regression (MLR) | Statistical modeling for QSAR | Utilized to build QSAR models for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors. tandfonline.com |
| Artificial Neural Network (ANN) | Machine learning for QSAR | Employed to refine QSAR models for furopyrimidine and thienopyrimidine derivatives. nih.gov |
| PASS (Prediction of Activity Spectra for Substances) | Prediction of biological activity spectra | General tool applicable for predicting a wide range of activities for novel compounds. genexplain.comresearchgate.net |
| MolPredictX | Web-based platform for activity prediction | Provides predictions based on in-house QSAR models for various biological targets. bio.toolsnih.gov |
| PyRx | Virtual screening and molecular docking | Used for screening compound libraries against potential drug targets. sourceforge.io |
Vi. Investigation of Biological Mechanisms in Pre Clinical Models in Vitro & in Vivo
Enzyme Inhibition Studies in Disease Pathways
The pyrimidine (B1678525) structure is a common feature in numerous enzyme inhibitors, targeting pathways involved in cancer, inflammation, and other diseases.
The pyrimidine ring is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, including growth, proliferation, and apoptosis, and their dysregulation is a hallmark of many diseases, particularly cancer. ugr.es
The pyrazolo[3,4-d]pyrimidine scaffold, a fused pyrimidine system, serves as an excellent example. This structure acts as an isostere of the adenine ring of ATP, allowing it to bind effectively to the ATP-binding site in the hinge region of many kinases. nih.govrsc.org This mimicry blocks the kinase's ability to transfer phosphate groups, thereby inhibiting its function. Focused chemical modifications on this core structure have led to the development of selective inhibitors for various oncogenic targets. nih.govrsc.org
Furthermore, in phenotypic screenings of pyrazolo[3,4-d]pyrimidine libraries against glioblastoma cells, derivatives featuring a piperidinyl group were identified among the most potent compounds. ed.ac.uk This highlights the potential contribution of the piperidine (B6355638) moiety, as found in 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine, to the antiproliferative activity of kinase inhibitors.
Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties. rsc.org A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. rsc.org By suppressing the activity of these enzymes, pyrimidine-based agents can reduce the production of prostaglandins, which are key mediators of inflammation. rsc.org
Additionally, compounds featuring a piperidine-pyrimidine structure have shown significant inhibitory activity against lipoxygenases (LOX), another class of enzymes central to inflammatory responses. nih.gov Lipoxygenases are involved in generating pro-inflammatory leukotrienes. nih.gov Studies on piperidine pyrimidine amides have identified potent LOX inhibitors, demonstrating the importance of this structural combination. nih.gov For instance, certain pyrimidine acrylamide derivatives have demonstrated potent inhibition of the lipoxygenase enzyme, as detailed in the table below.
| Compound Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid | Lipoxygenase (LOX) | 1.1 µM | nih.gov |
| Pyrimidine derivative of 3-(2-thienyl)acrylic acid | Lipoxygenase (LOX) | 10.7 µM | nih.gov |
Receptor Binding and Modulation Assays
The combination of a heterocyclic core like pyrimidine and a cyclic amine like piperidine is a common feature in ligands designed to interact with neurotransmitter receptors in the central nervous system.
While direct binding data for this compound is not available, related structures show high affinity for various receptors. For example, molecules incorporating a benzyl-piperidine motif connected to a heterocyclic core have been identified as high-affinity ligands for Sigma (σ) receptors. nih.gov Sigma receptors (σ1 and σ2) are implicated in several neurological disorders, making them attractive therapeutic targets. nih.gov
Similarly, complex molecules containing a piperazine (B1678402) ring (a close relative of piperidine) are potent and selective antagonists for the dopamine D3 receptor, which plays a role in the reinforcing effects of drugs. nih.gov The affinity and selectivity of these compounds underscore the importance of the cyclic amine moiety for achieving potent receptor interactions.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human Sigma-1 (hσ1R) | 1.45 nM | nih.gov |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Human Dopamine D3 (hD3) | 0.7 nM | nih.gov |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Human Dopamine D2L (hD2L) | 93.3 nM | nih.gov |
Allosteric modulation represents a sophisticated mechanism for fine-tuning receptor activity. Positive allosteric modulators (PAMs) bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. Instead of activating the receptor directly, a PAM enhances the effect of the endogenous ligand, offering a more subtle and potentially safer therapeutic approach.
While there is no specific evidence linking this compound to M4 receptor modulation, the pyrimidine scaffold is present in compounds known to act as allosteric modulators for other G-protein–coupled receptors. For instance, a series of pyrimidinyl biphenylureas have been identified as PAMs for the Cannabinoid Receptor 1 (CB1). nih.gov These compounds were found to enhance the binding of agonists while decreasing the binding of inverse agonists, consistent with promoting an active state of the receptor. nih.gov This demonstrates the capability of the pyrimidine core to serve as a foundation for molecules that function via allosteric mechanisms.
Cellular Pathway Modulation and Signaling
The potential enzymatic and receptor-level interactions of this compound suggest it could modulate several key cellular signaling pathways.
Kinase-Mediated Signaling: By inhibiting protein kinases, pyrimidine-based compounds can directly interfere with phosphorylation cascades that govern cell cycle progression, proliferation, and survival. ugr.es This is a primary mechanism for the anticancer activity of many kinase inhibitors. nih.gov
Inflammatory Signaling: Inhibition of COX and LOX enzymes interrupts the metabolic cascade of arachidonic acid, reducing the synthesis of prostaglandins and leukotrienes. rsc.orgnih.gov This dampens the inflammatory response and associated signaling through pathways like NF-κB.
Neurotransmitter Signaling: Interaction with CNS receptors like dopamine or sigma receptors would directly modulate neurotransmission pathways, impacting downstream second messenger systems and ion channel activity.
Metabolic Pathways: Beyond acting as a signaling molecule, the pyrimidine core is a fundamental building block in cellular metabolism for the synthesis of DNA, RNA, and phospholipids. nih.govcreative-proteomics.com The de novo pyrimidine biosynthesis pathway itself is tightly regulated by major signaling cascades, including those involving MAP kinase (MAPK) and protein kinase A (PKA), linking cellular metabolism directly to cell cycle control and growth signals. nih.gov
Inhibition of Nitric Oxide (NO) Release and Reactive Oxygen Species (ROS) Production
Overproduction of nitric oxide (NO) and reactive oxygen species (ROS) is a key contributor to oxidative stress, a pathological process implicated in numerous diseases. nih.gov Molecules that can inhibit the release of these reactive species are of significant therapeutic interest.
In inflammatory conditions, inducible nitric oxide synthase (iNOS) is a major source of NO. dtu.dk Similarly, enzymes like NADPH oxidase are significant producers of ROS in the brain and other tissues. mdpi.com While the pyrimidine scaffold is a core component of many biologically active molecules, specific studies detailing the quantitative inhibition of NO release and ROS production by this compound are not extensively available in the current body of literature. General research on related heterocyclic compounds suggests that modifications to the pyrimidine ring system can influence antioxidant activity. nih.gov
Regulation of Inflammatory Signaling Cascades (e.g., TLR4/NF-κB, Keap1-NRF2-HO-1)
Chronic inflammation is driven by complex signaling pathways. The Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), is a critical pathway in initiating inflammatory responses. nih.gov
Conversely, the Keap1-NRF2-HO-1 pathway is a major regulator of the cellular antioxidant response. nih.govresearchgate.net Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and promotes the expression of protective enzymes like heme oxygenase-1 (HO-1). mdpi.com The ability of a compound to modulate these pathways—inhibiting pro-inflammatory signals while activating protective ones—is a key indicator of its therapeutic potential. While pyrimidine derivatives have been investigated for their anti-inflammatory properties, specific research demonstrating the direct regulatory effect of this compound on the TLR4/NF-κB and Keap1-NRF2-HO-1 signaling cascades has not been detailed in available preclinical studies.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. researchgate.netnih.gov These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity.
Impact of Substituent Modifications on Biological Efficacy and Selectivity
For pyrimidine-based compounds, the nature and position of substituents on the heterocyclic ring can dramatically influence their pharmacological profile, including efficacy and target selectivity. nih.gov Research on various pyrimidine derivatives has shown that modifications can impact activities ranging from anticancer to anti-inflammatory effects. researchgate.net For instance, in other heterocyclic series, the addition of specific functional groups can enhance potency and selectivity for a given biological target. nih.govnih.gov However, specific SAR studies detailing how modifications to the dimethyl or piperidinyl moieties of this compound affect its biological efficacy and selectivity are not described in the available scientific literature.
Exploration of Bioisosteric Replacements for Enhanced Activity
Bioisosteric replacement is a strategy used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or side-effect profile. nih.gov For example, heterocycles like 1,2,4-triazoles have been successfully used as bioisosteres for amide groups, leading to improved potency in certain enzyme inhibitors. acs.org While this is a common strategy in drug design, specific studies exploring bioisosteric replacements on the this compound scaffold to enhance its activity have not been publicly reported.
Studies on Nucleoside Transporter Inhibition (e.g., ENT1, ENT2)
Equilibrative nucleoside transporters (ENTs), such as ENT1 and ENT2, are membrane proteins that facilitate the transport of nucleosides across cell membranes. nih.govnih.gov These transporters are crucial for nucleoside salvage pathways and for regulating the concentration of adenosine available to cell surface receptors. nih.gov Inhibition of ENTs is a therapeutic strategy for cardiovascular diseases and cancer. nih.govresearchgate.net While certain pyrimidine and pyrimidopyrimidine analogues, like dipyridamole, are known ENT inhibitors, specific research characterizing the inhibitory activity of this compound against ENT1 and ENT2 is not available. nih.gov
Vii. Advanced Applications in Chemical Biology and Materials Science
Development as Molecular Probes and Chemical Tools for Biological Research
The pyrimidine (B1678525) nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases that constitute DNA and RNA. researchgate.netjuniperpublishers.com This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of molecular probes and chemical tools to investigate and manipulate biological processes. While research on 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine for these specific applications is emerging, the broader class of substituted aminopyrimidines has shown significant promise.
Derivatives of pyrimidine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. researchgate.net For instance, various pyrimidine derivatives have been synthesized and evaluated as potential antitumor agents, showing promising in vitro cytotoxic activity against cell lines like the HL-60 leukemia line. nih.gov
Of particular relevance is the use of molecules containing a piperazinyl or piperidinyl moiety attached to a pyrimidine ring as chemical tools. A recent study highlighted the discovery of RNA-reactive small molecules, where a central 4-(piperazin-1-yl)pyrimidine motif was part of the identified compounds. acs.org This finding suggests that the piperazine (B1678402)/piperidine (B6355638) group, when attached to a pyrimidine core, can play a crucial role in mediating interactions with biological macromolecules. acs.org These molecules can act as covalent binders to RNA, providing a powerful tool for studying RNA structure and function. acs.org The reactivity of these compounds was found to be tunable based on the amide substituents, with piperidine amides showing high reactivity towards guanosine-like nucleophiles. acs.org This underscores the potential for designing highly specific chemical probes based on the 2-aminopyrimidine (B69317) scaffold.
Furthermore, the 4,6-dimethylpyrimidine (B31164) core itself has been used as a scaffold for biologically active compounds. A study on the synthesis of bipyrazole derivatives, starting from 1-(4,6-dimethylpyrimidin-2-yl)pyrazole, reported that the resulting compounds exhibited notable antibacterial and antifungal activity. researchgate.net This demonstrates that the 4,6-dimethyl-2-aminopyrimidine framework can serve as a key component in the development of new antimicrobial agents.
Table 1: Examples of Biologically Active Pyrimidine Derivatives
| Derivative Class | Biological Activity | Target/Application |
|---|---|---|
| 4,6-Diaryl Pyrimidines | Cytotoxic, Pro-apoptotic | Tubulin polymerization inhibition in leukemia cells nih.gov |
| 4-(Piperazin-1-yl)pyrimidines | Covalent RNA binding | Chemical probes for RNA biology acs.org |
| 1-(4,6-Dimethylpyrimidin-2-yl)-bipyrazoles | Antibacterial, Antifungal | Antimicrobial agents researchgate.net |
| Dihydropyrimidines | Anticancer (e.g., Monastrol) | Inhibition of HIV binding to CD4 cells, Cancer chemotherapeutics juniperpublishers.com |
Catalytic Applications and Role as Ligands in Organometallic Chemistry
The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of 2-aminopyrimidines provide excellent coordination sites for metal ions, making them valuable ligands in organometallic and coordination chemistry. These ligands can stabilize various transition metal centers, leading to complexes with interesting catalytic and material properties.
Aminopyridine and aminopyrimidine ligands combine several advantageous features. They possess a flexible binding mode and their steric and electronic properties can be finely tuned through substitution on the ring. vot.pl The coordination chemistry of 2-aminopyrimidine with transition metal halides, such as those of Cobalt(II), Nickel(II), and Copper(II), has been explored. tandfonline.comresearchgate.net X-ray diffraction studies have revealed that 2-aminopyrimidine can coordinate to metal centers through one of the ring nitrogen atoms. tandfonline.com In some structures, the metal ions are coordinated by two 2-aminopyrimidine molecules and two halide ions, forming layered structures stabilized by hydrogen bonding and π-π stacking interactions. researchgate.net
The specific structure of this compound, with its 2-amino (piperidinyl) group, makes it an analogue of the well-studied aminopyridinato ligands. These ligands are known to form stable complexes with early transition metals and have applications in homogeneous catalysis, including olefin polymerization. vot.pl The presence of the two methyl groups and the bulky piperidinyl group can influence the steric environment around the metal center, potentially leading to complexes with unique reactivity and selectivity.
Table 2: Examples of Metal Complexes with Aminopyrimidine and Related Ligands
| Ligand | Metal Center | Complex Structure |
|---|---|---|
| 2-Aminopyrimidine (2-apmH) | Cobalt(II), Nickel(II) | [(2-apmH)₂MX₄] (M=Co, Ni; X=Cl, Br) tandfonline.com |
| 2-Aminopyrimidine | Copper(II) | [(2-aminopyrimidine)₂CuCl₂] researchgate.net |
| 2-Amino-5-bromopyrimidine | Copper(II) | [(2-amino-5-bromopyrimidine)₂CuBr₂] researchgate.net |
Integration into Novel Materials and Functional Systems (e.g., OLED Intermediates)
The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials used in organic electronics, particularly in organic light-emitting diodes (OLEDs). nih.gov Pyrimidine derivatives have been successfully incorporated into various components of OLEDs, including as fluorescent emitters, phosphorescent emitters, high triplet energy host materials, and electron transport materials. nih.govspiedigitallibrary.org
The performance of these materials is highly dependent on their photophysical properties, which can be systematically tuned by modifying the chemical structure of the pyrimidine substituents. spiedigitallibrary.orgrsc.org A common design strategy involves creating donor-acceptor (D-A) molecules, where an electron-donating group is attached to the electron-accepting pyrimidine core. In this compound, the piperidinyl group acts as an electron donor. This D-A structure can facilitate intramolecular charge transfer (ICT) upon excitation, which is a key process for tuning the emission color and efficiency of OLED emitters. spiedigitallibrary.org
The addition of methyl groups at the 4 and 6 positions can further influence the molecule's properties, such as its solubility, thermal stability, and solid-state packing, which are all critical factors for device performance and longevity. researchgate.net Pyrimidine-based materials have been used to create efficient OLEDs spanning the visible spectrum, from deep-blue to orange and red. nih.govspiedigitallibrary.org For instance, iridium complexes with pyrimidine-based ligands have achieved very high external quantum efficiencies (EQEs) of over 28%. spiedigitallibrary.org Furthermore, purely organic emitters based on pyrimidine derivatives that exhibit thermally activated delayed fluorescence (TADF) have reached EQEs exceeding 30%. spiedigitallibrary.org
Table 3: Performance of Selected Pyrimidine-Based OLED Materials
| Pyrimidine Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) |
|---|---|---|---|
| Iridium(III) complex with 2-(2,4-difluorophenyl)-pyrimidine ligand | Phosphorescent Emitter | Sky-blue | >20% |
| Pyrimidine-carbazole derivative | TADF Emitter | Sky-blue | ~15% |
| Phenyl pyrimidine with triphenylamino donors | Emitter (Hot Exciton) | Blue / Sky-blue | up to 10.6% nih.gov |
| 4,6-Bis(3-(carbazol-9-yl)phenyl)pyrimidine | Bipolar Host | Blue (with FIrpic dopant) | 13.5% |
Function as Key Chemical Building Blocks for Complex Molecular Architectures
The pyrimidine ring is a versatile scaffold in synthetic organic chemistry, serving as a key building block for the construction of more complex heterocyclic systems. mdpi.com The functional groups on the pyrimidine core can be readily modified, allowing for the synthesis of a vast library of derivatives, including fused ring systems with diverse biological and material properties.
A closely related precursor, 4,6-dimethylpyrimidine-2-thiol, has been used as a starting material to synthesize a series of novel S-substituted derivatives. researchgate.net These reactions demonstrate the utility of the C2 position as a handle for further functionalization. The thiol group can be displaced by various nucleophiles or used in cross-coupling reactions to build larger molecules, including bi- and tricyclic heterosystems. researchgate.net Similarly, other pyrimidine-2-thiol derivatives have been shown to react with nucleophiles like hydrazine (B178648) hydrate and piperidine, serving as key intermediates for the synthesis of nitrogen bridgehead compounds and other complex heterocyclic systems. researchgate.net
The 2-amino group in this compound, while less reactive as a leaving group than a thiol, can still direct reactions or be part of cyclization processes. More commonly, the synthesis of this compound would start from a more reactive precursor like 2-chloro-4,6-dimethylpyrimidine (B132427), which would readily react with piperidine. This chloro-pyrimidine precursor is a highly versatile building block for creating complex molecular architectures through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The synthesis of pyridodipyrimidines, a class of fused tricyclic systems, often employs substituted aminopyrimidines as starting materials. nih.gov These complex fused heterocycles have shown a range of biological activities and are of significant interest in medicinal chemistry. nih.gov
Table 4: Synthesis of Complex Molecules from Pyrimidine Building Blocks
| Pyrimidine Starting Material | Reagents/Conditions | Resulting Molecular Architecture |
|---|---|---|
| 4,6-Dimethylpyrimidine-2-thiol | Alkyl halides, Hydrazines | S-substituted pyrimidines, Fused pyrazole and azine systems researchgate.net |
| 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol | Hydrazine hydrate, Ethylamine | Hydrazinopyrimidines, Oxadiazolo-pyrimidines, Triazolo-pyrimidines researchgate.net |
| 6-Amino-uracil derivatives | Aldehydes, various catalysts | Pyridodipyrimidines (fused tricyclic systems) nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-4,6-dimethylpyrimidine |
| 4,6-Dimethylpyrimidine-2-thiol |
| 4,6-Bis(3-(carbazol-9-yl)phenyl)pyrimidine |
| 2-Phenyl-bis-4,6-(3,5-dipyridylphenyl)pyrimidine |
| Monastrol |
| FIrpic |
| Piperidine |
| Pyridodipyrimidine |
| Pteridine |
| Uracil |
| Hydrazine hydrate |
Viii. Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Purity Assessment and Isolation Techniques (e.g., TLC, Flash Chromatography)
Chromatographic techniques are fundamental for assessing the purity of "4,6-Dimethyl-2-(piperidin-1-yl)pyrimidine" and for its isolation from reaction mixtures. Thin-Layer Chromatography (TLC) offers a rapid and simple method for monitoring reaction progress and estimating purity, while Flash Chromatography is a widely used preparative technique for purification.
Thin-Layer Chromatography (TLC) is utilized to determine the number of components in a mixture and to establish an appropriate solvent system for larger-scale separation. For pyrimidine (B1678525) derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. The components are visualized under UV light or by using staining agents. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. lpnu.ua
Flash Chromatography is the standard method for purifying gram-scale quantities of pyrimidine compounds following synthesis. rsc.org This technique uses a column packed with a stationary phase (typically silica gel) and applies pressure to force the solvent through the column, leading to faster and more efficient separations compared to traditional gravity chromatography. The solvent system is often developed based on preliminary TLC analysis. uchicago.edu For pyrimidine derivatives, gradients of ethyl acetate in non-polar solvents like hexane or petroleum ether are effective for eluting the desired compound while retaining impurities. rsc.orguchicago.edu The purity of the collected fractions is then confirmed using TLC or other analytical methods.
The table below presents typical solvent systems used in the chromatographic purification of pyrimidine-based compounds, which are applicable for the isolation of "this compound".
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application Example |
| TLC | Silica Gel | 10% Ethyl Acetate in Hexanes | Purity check and Rf determination of 4,6-dimethyl-2-phenylpyrimidine. uchicago.edu |
| Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (50:1) | Purification of various substituted pyrimidines. rsc.org |
| Flash Chromatography | Silica Gel | Dichloromethane / Methanol Gradient | Purification of crude product in the synthesis of complex pyrimidine derivatives. chemrxiv.org |
Development and Validation of Spectroscopic Methods for Quantification
Spectroscopic methods, particularly UV-Vis spectrophotometry, are valuable for the quantitative analysis of compounds containing chromophoric systems like the pyrimidine ring. The development of a reliable spectroscopic method requires validation to ensure it is fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH). rjptonline.org
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of "this compound" at different known concentrations are prepared and their absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for pyrimidine derivatives is typically found in the UV region. nih.govmdpi.com
A calibration curve is then constructed by plotting the absorbance versus the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be close to 1.0.
The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For a related azo-dye containing the 4,6-dimethylpyrimidine (B31164) moiety, Beer's law was found to be obeyed in the concentration range of 0-11.43 ppm, indicating a linear response in that range. nih.gov
The table below illustrates a hypothetical dataset for determining the linearity of a UV-Vis spectroscopic method for "this compound".
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.448 |
| 8 | 0.601 |
| 10 | 0.755 |
| 12 | 0.899 |
| Linearity Equation | y = 0.0748x + 0.0015 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed by performing recovery studies. This involves adding a known amount of pure "this compound" (spiking) to a sample matrix and analyzing the spiked sample. The percentage recovery of the added analyte is then calculated. The acceptance criteria for recovery typically fall within 98-102%.
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day under the same conditions.
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
For a robust analytical method, the RSD for precision studies should typically be less than 2%. The validation of an HPLC method for a different pyrimidine-based drug candidate provides a framework for these assessments, confirming the suitability of the method for quantitative impurity determination. rjptonline.org
The following table provides an example of how accuracy and precision data might be presented for a validated method.
| Parameter | Level | Number of Replicates (n) | Result | Acceptance Criteria |
| Accuracy (% Recovery) | 80% Concentration | 3 | 99.5% | 98.0 - 102.0% |
| 100% Concentration | 3 | 100.2% | 98.0 - 102.0% | |
| 120% Concentration | 3 | 99.8% | 98.0 - 102.0% | |
| Precision (% RSD) | Repeatability (Intra-day) | 6 | 0.85% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 6 | 1.25% | ≤ 2.0% |
Q & A
Q. How do solvent effects influence reaction kinetics in the synthesis of this compound?
- Kinetic Analysis : Use stopped-flow spectroscopy or inline FTIR to monitor real-time reaction progress. Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating substitution rates. Compare with non-polar solvents (e.g., toluene) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
